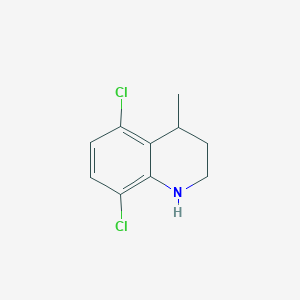
4-(Hydroxymethyl)-2-naphthoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2-naphthoyl chloride is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring, which is further substituted with a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-naphthoyl chloride typically involves the chlorination of 4-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Using Thionyl Chloride
Reaction: 4-(Hydroxymethyl)-2-naphthoic acid + SOCl₂ → this compound + SO₂ + HCl
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
-
Using Oxalyl Chloride
Reaction: 4-(Hydroxymethyl)-2-naphthoic acid + (COCl)₂ → this compound + CO₂ + CO + HCl
Conditions: Similar to the thionyl chloride method, this reaction is also performed under anhydrous conditions and an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2-naphthoyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Alcohols, amines, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Formation of esters, amides, and thioesters.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Can be performed under acidic or basic conditions.
Products: 4-(Hydroxymethyl)-2-naphthoic acid.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions.
Products: 4-(Hydroxymethyl)-2-naphthaldehyde.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2-naphthoyl chloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of naphthalene-based ligands and catalysts.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2-naphthoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-2-naphthoic acid: The precursor to 4-(Hydroxymethyl)-2-naphthoyl chloride, differing by the presence of a carboxylic acid group instead of the acyl chloride.
4-(Hydroxymethyl)-2-naphthaldehyde: A reduction product of this compound, featuring an aldehyde group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an acyl chloride with the presence of a hydroxymethyl group. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)9-5-8-3-1-2-4-11(8)10(6-9)7-14/h1-6,14H,7H2 |
Clave InChI |
AUTZQFILZZOJRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
